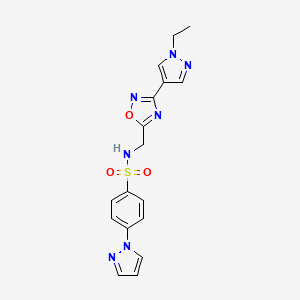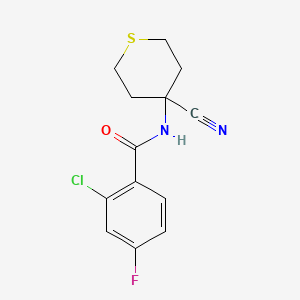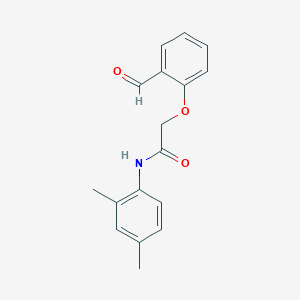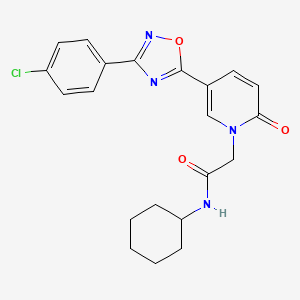
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N7O3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Potential Therapeutic Applications
Researchers have synthesized derivatives of this compound to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study involved the synthesis of novel derivatives by the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol to previously synthesized sulfonamides. These compounds were evaluated for their biological activities and showed promising results, particularly in anti-inflammatory and analgesic activities, without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).
Investigating Mechanisms of Action in Plant Biology
Another study explored the biological activity of sulfonamide derivatives in inducing a triple response in Arabidopsis seedlings, aiming to understand their ethylene-like biological activity. The research involved chemical synthesis and structure-activity relationship analysis, which indicated that certain derivatives exhibit potent biological activity in plant models, suggesting a different mechanism of action from the ethylene biosynthesis precursor ACC (Oh et al., 2017).
Herbicidal Activity Exploration
Compounds with a similar sulfonamide structure have been reported to possess interesting herbicidal activities, particularly as post-emergence agents against dicotyledonous weed species. These compounds appear to interfere with the biosynthesis of branched-chain amino acids, highlighting their potential in agricultural applications (Eussen et al., 1990).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated sulfonamide derivatives for their antimicrobial and antifungal activities. For example, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and showed significant antibacterial activity against various bacterial strains and antifungal activity against yeast-like fungi, indicating their potential in developing new antimicrobial agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c1-2-23-12-13(10-19-23)17-21-16(27-22-17)11-20-28(25,26)15-6-4-14(5-7-15)24-9-3-8-18-24/h3-10,12,20H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKKEKYRDOMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2373144.png)

![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/no-structure.png)
![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B2373149.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)

![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2373156.png)





![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)
